molecular formula C17H22N2O4 B14788526 tert-Butyl 5-amino-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

tert-Butyl 5-amino-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Cat. No.: B14788526
M. Wt: 318.4 g/mol
InChI Key: RDVAVCHTLSPKOJ-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-amino-3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method includes the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method allows for the formation of the spiro linkage and the incorporation of the tert-butyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-amino-3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines to amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

tert-Butyl 5-amino-3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its spiro structure can be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds with different substituents or ring structures, such as spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]-3,3’(1H)-diones .

Uniqueness

The uniqueness of tert-Butyl 5-amino-3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 5-amino-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H22N2O4/c1-16(2,3)23-15(21)19-8-6-17(7-9-19)13-5-4-11(18)10-12(13)14(20)22-17/h4-5,10H,6-9,18H2,1-3H3

InChI Key

RDVAVCHTLSPKOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)N)C(=O)O2

Origin of Product

United States

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